3-[(3-Methoxybenzyl)oxy]piperidine hydrochloride
Overview
Description
3-[(3-Methoxybenzyl)oxy]piperidine hydrochloride is a chemical compound with the empirical formula C13H19NO · HCl . It is a solid substance and is usually available for research purposes .
Molecular Structure Analysis
The molecular weight of this compound is 241.76 . The SMILES string representation of the molecule is COC1=CC=CC(CC2CNCCC2)=C1.Cl . This provides a way to visualize the molecule’s structure using appropriate software.Physical and Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 241.76 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Scientific Research Applications
Metabolism and Detection
3-[(3-Methoxybenzyl)oxy]piperidine hydrochloride is related to compounds that have been studied for their metabolic pathways in humans. For instance, 3-methoxyphencyclidine (3-MeO-PCP), a compound with a similar methoxybenzyl group, has been analyzed for its metabolites in human urine. Studies focused on the detection of 3-MeO-PCP and its metabolites using advanced liquid chromatography-mass spectrometry techniques. The identified metabolites included O-demethyl-3-MeO-PCP and piperidine-hydroxy derivatives, which were detectable in urine from forensic cases, providing insights into the compound's metabolism and potential for detection in biological specimens (Ameline et al., 2018).
Pharmacological Effects
Research on compounds structurally similar to this compound has demonstrated a range of pharmacological effects. KDR-5169, a prokinetic agent with a methoxybenzyl group, was found to enhance gastrointestinal motility and emptying activities in animal models, indicating potential applications in treating gastrointestinal disorders. The compound acts by stimulating the 5-HT4 receptor and antagonizing the dopamine D2 receptor, showcasing a dual-action mechanism that could be relevant to the pharmacological profile of this compound (Tazawa et al., 2002).
Anti-Inflammatory Potential
Compounds with structures related to this compound have shown anti-inflammatory effects in various models. The piperidine carbamate JZL184, a MAGL inhibitor, significantly reduced inflammation in a murine model of acute lung injury, suggesting the potential anti-inflammatory properties of related compounds. The effects were linked to the modulation of endocannabinoid signaling, highlighting a possible area of therapeutic application for this compound (Costola-de-Souza et al., 2013).
Cardiovascular Effects
The cardiovascular profile of compounds similar to this compound has been explored using telemetry systems in animal models. AH-1058, a novel calcium channel blocker with a distinct chemical structure, demonstrated cardiodepressive effects in conscious dogs, suggesting potential cardiovascular applications or considerations for this compound. The study indicated long-lasting effects on systolic blood pressure and heart rate, with minimal impact on diastolic blood pressure (Takahara et al., 2001).
Properties
IUPAC Name |
3-[(3-methoxyphenyl)methoxy]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-15-12-5-2-4-11(8-12)10-16-13-6-3-7-14-9-13;/h2,4-5,8,13-14H,3,6-7,9-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBOZVKATFJDRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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